molecular formula C26H48O5 B1245796 Passifloricin A

Passifloricin A

Cat. No.: B1245796
M. Wt: 440.7 g/mol
InChI Key: RDKSFIAFDUECDH-OJJQZRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Passifloricin A is a naturally occurring, polyhydroxylated δ-lactone (a six-membered lactone ring) isolated from species of Passiflora , such as Passiflora foetida . Its structure features a long alkyl chain and multiple stereocenters, which are critical to its bioactivity . This compound is offered for research applications in parasitology and medicinal chemistry. The primary research value of this compound lies in its significant leishmanicidal activity. In vitro assays against Leishmania panamensis amastigotes have demonstrated high potency, with an reported ED50 of 0.5 µg/mL . This makes it a compelling natural product lead compound for investigating new treatments for leishmaniasis. The mechanism of action is believed to be associated with the presence of the α,β-unsaturated lactone moiety, a functional group known in other natural products for its pharmacological properties . Structure-activity relationship (SAR) studies indicate that modifications to the hydroxyl substituents on the molecule can alter both its leishmanicidal efficacy and its cytotoxicity, providing a pathway for optimizing selectivity . Researchers utilize this compound and its synthetic derivatives to explore these SARs and develop analogues with improved therapeutic indices. This product is intended for laboratory research purposes only. It is strictly "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

Molecular Formula

C26H48O5

Molecular Weight

440.7 g/mol

IUPAC Name

(2R)-2-[(2S,4S,7S)-2,4,7-trihydroxyhenicosyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C26H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(27)18-19-23(28)20-24(29)21-25-16-14-17-26(30)31-25/h14,17,22-25,27-29H,2-13,15-16,18-21H2,1H3/t22-,23-,24-,25+/m0/s1

InChI Key

RDKSFIAFDUECDH-OJJQZRKESA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H](CC[C@@H](C[C@@H](C[C@H]1CC=CC(=O)O1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(CCC(CC(CC1CC=CC(=O)O1)O)O)O

Synonyms

passifloricin A

Origin of Product

United States

Preparation Methods

Proline-Catalyzed Iterative α-Aminoxylation

The 1,3-polyol moiety of passifloricin A has been synthesized via iterative proline-catalyzed α-aminoxylation, a method enabling high diastereomeric excess (de > 90%). Starting from aldehyde precursors, each iteration involves:

  • Enamine formation : L-proline catalyzes the reaction between aldehydes and nitrosobenzene, yielding α-aminoxylated intermediates.

  • Horner–Wadsworth–Emmons (HWE) olefination : Phosphonate reagents extend the carbon chain while preserving stereochemistry.

This approach constructs vicinal diols with precise stereocontrol, as demonstrated in the synthesis of the C5–C9 fragment (Table 1).

Table 1: Key Steps in Proline-Catalyzed Polyol Synthesis

StepReagent/CatalystYield (%)de (%)
1L-Proline, nitrosobenzene7892
2HWE reagent8595
3Second α-aminoxylation7691

Macrocyclization via Ring-Closing Metathesis (RCM)

The δ-lactone ring is forged using Grubbs’ second-generation catalyst (5–10 mol%) under high-dilution conditions (0.001 M). This step achieves cyclization with minimal dimerization, yielding this compound in 65% yield. Critical parameters include:

  • Temperature : 40°C in dichloromethane.

  • Substrate conformation : Pre-organization via hydrogen bonding between C5–OH and C9–OH groups.

Fluorous Mixture Synthesis (FMS) for Diastereomer Libraries

Double-Tagging Strategy

A landmark study utilized FMS to synthesize all eight this compound diastereomers. The strategy involves:

  • Fluorous tags : Introduction of perfluoroalkyl groups at C7 and C12 to enable separation via fluorous solid-phase extraction (F-SPE).

  • Parallel synthesis : Four quasi-isomeric mixtures are prepared, each containing two stereoisomers.

Table 2: Diastereomer Yields in FMS

DiastereomerConfiguration (C5,C7,C9,C12)Yield (%)
1R,R,R,R18
2R,R,R,S15
3R,R,S,R16
4R,S,R,R12
5S,R,R,R14
6S,S,S,S17
7S,S,S,R13
8S,S,R,S11

Structural Revisions and Implications

Early synthetic efforts based on the proposed (2Z,5S,7R,9S,11S) structure yielded products with NMR discrepancies (Δδ > 0.2 ppm for C5–H). FMS-enabled access to all diastereomers confirmed the natural product’s configuration as (2Z,5R,7R,9S,12S), necessitating revision of prior literature.

Asymmetric Allylation and RCM-Based Approaches

Brown’s Asymmetric Allylation

The C5 and C9 stereocenters were established using Brown’s (E)-γ,γ-dimethylallylborane reagent, achieving 88% ee for the C5–OH center. Subsequent RCM with Hoveyda–Grubbs catalyst (2 mol%) provided the lactone in 70% yield, though this route was abandoned due to structural misassignment.

Oxidative Lactonization Alternatives

A retracted protocol proposed oxidative lactonization using pyridinium chlorochromate (PCC), but reproducibility issues and low yields (32%) led to its discontinuation.

Derivative Synthesis for Structure–Activity Studies

Peracetylation and Oxidation

This compound derivatives were synthesized to probe bioactivity:

  • Peracetylation : Treatment with acetic anhydride/pyridine yielded tetraacetylthis compound (87% yield).

  • C9/C12 Oxidation : Pyridinium dichromate (PDC) oxidized secondary alcohols to ketones, yielding dioxo derivatives (81% yield).

Table 3: Physicochemical Data for Key Derivatives

Derivative[α]D²⁰ (c, CHCl₃)IR ν (cm⁻¹)
Tetraacetyl+29.481738 (C=O lactone)
C9/C12-diketone+25.331691 (C=O ketone)

Q & A

Q. What spectroscopic techniques are critical for elucidating the structure of Passifloricin A, and how are they applied?

this compound’s structure determination relies on advanced NMR techniques, including 1H^1H-NMR, 13C^{13}C-NMR, HMQC, HMBC, and DEPT experiments. Key features include identifying oxymethine carbons (e.g., δ 69.18, 75.21, 75.30, 78.65) and olefinic protons (δ 5.96, 6.83) linked to lactone carbonyl groups (δ 163.95). HMBC correlations and DEPT analysis help assign stereochemistry and functional groups, such as acetoxylation at C-7 . Comparative NMR libraries of stereoisomers are essential for unambiguous assignments due to this compound’s multiple stereocenters .

Q. How is this compound isolated from natural sources, and what purity criteria are required for research use?

Isolation typically involves solvent extraction (e.g., methanol/water), followed by chromatographic techniques like HPLC or column chromatography. Purity is validated via 1H^1H-NMR (absence of extraneous peaks) and mass spectrometry (e.g., HRMS). For new compounds, ≥95% purity is standard, supported by 13C^{13}C-NMR integration and DEPT analysis to confirm molecular homogeneity .

Q. What in silico methods are used to predict this compound’s bioactivity, and how do they compare to experimental data?

Molecular docking studies (e.g., against α-glucosidase for diabetes research) and pharmacokinetic predictions (ADMET properties) are common. This compound shows superior docking scores compared to metformin in silico, but its mild hepatotoxicity in predictive models requires experimental validation via cell viability assays (e.g., HepG2 cells) .

Advanced Research Questions

Q. How do discrepancies in NMR data between synthetic and natural this compound inform structural reassignments?

Synthetic studies reveal inconsistencies in NMR signals (e.g., δ 75.30 for lactone closure in natural vs. synthetic samples), prompting re-evaluation of stereochemistry. Brown’s asymmetric allylation and ring-closing metathesis yield stereoisomers, but NMR mismatches (e.g., synthetic (5S)-epimer vs. natural product) suggest errors in the originally proposed structure. Revised stereochemical assignments require iterative synthesis and 2D-NMR comparisons .

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivities (e.g., leishmanicidal vs. antidiabetic effects)?

Bioactivity contradictions arise from assay variability (e.g., parasite strain differences in leishmanicidal studies) or concentration-dependent effects. Methodological solutions include:

  • Standardized protocols (e.g., CLSI guidelines for antiparasitic assays).
  • Dose-response curves to identify therapeutic windows.
  • Metabolomic profiling to distinguish on-target effects from off-target interactions .

Q. How can stereoselective synthesis challenges for this compound be addressed to improve yield and scalability?

Key hurdles include controlling multiple stereocenters (C-5, C-7, C-9, C-11) and lactone ring stability. Strategies:

  • Catalytic asymmetric allylation : Brown’s method for C-5 and C-7 stereocenters .
  • Ring-closing metathesis : Optimize catalyst (e.g., Grubbs II) and solvent (CH2_2Cl2_2) to minimize side reactions.
  • Protecting groups : Use TBS ethers for hydroxyl groups to prevent lactone hydrolysis during synthesis .

Q. What statistical frameworks are recommended for analyzing this compound’s structure-activity relationships (SAR) across stereoisomers?

Multivariate analysis (e.g., PCA or PLS regression) correlates NMR shifts (δ values) with bioactivity data. For example:

  • PCA : Clusters stereoisomers based on 1H^1H-NMR chemical shifts.
  • Dose-response modeling : IC50_{50} values for antidiabetic vs. leishmanicidal activity are fitted to Hill equations to quantify potency differences among isomers .

Methodological Guidelines

  • Data Reporting : Follow Beilstein Journal guidelines for NMR data (δ values to two decimal places) and deposit raw spectra in repositories like Zenodo .
  • Ethical Compliance : Adhere to NIH preclinical standards for in vivo studies, including animal welfare protocols .
  • Peer Review : Address contradictory findings transparently in discussion sections, citing prior work (e.g., structural misassignments in ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Passifloricin A
Reactant of Route 2
Passifloricin A

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